OSU-03012 (AR-12), chemically known as 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}acetamide, is a derivative of celecoxib. Despite its structural similarity to celecoxib, a cyclooxygenase 2 (COX2) inhibitor, OSU-03012 lacks COX2 inhibitory activity. [, , , , , ]. Initially developed as an anti-cancer agent, OSU-03012 has demonstrated potential in various research fields, including oncology, microbiology, and virology. [, , , , , ] Its multi-faceted mechanism of action and diverse biological effects have attracted significant attention from the scientific community.
OSU-03012 is classified as a non-steroidal anti-inflammatory drug derivative with distinct mechanisms of action compared to traditional non-steroidal anti-inflammatory drugs. Its primary classification falls under the category of phosphoinositide-dependent kinase-1 inhibitors, which play a crucial role in various cellular signaling pathways related to cancer progression and cell survival.
The synthesis of OSU-03012 involves several chemical reactions that modify the structure of celecoxib to enhance its pharmacological properties. The general synthetic pathway includes:
The molecular structure of OSU-03012 can be described by its chemical formula and its molecular weight of approximately 336.38 g/mol. The compound features:
The three-dimensional conformation of OSU-03012 enables it to fit into the active sites of various kinases, particularly phosphoinositide-dependent kinase-1, thereby inhibiting their activity .
OSU-03012 participates in several significant chemical reactions relevant to its mechanism of action:
These reactions highlight OSU-03012's multifaceted role in altering cellular processes critical for tumor growth and survival.
The mechanism by which OSU-03012 exerts its effects involves several key pathways:
These mechanisms collectively contribute to its anticancer effects across various malignancies.
OSU-03012 exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems and assessing bioavailability .
OSU-03012 has shown promise in various scientific applications:
OSU-03012 (AR-12) emerged from strategic efforts to eliminate cyclooxygenase-2 (COX-2) inhibitory activity from the anti-inflammatory drug celecoxib while enhancing its anticancer properties. Celecoxib, a COX-2-selective inhibitor, demonstrated unexpected antitumor effects in preclinical models, but chronic use posed cardiovascular and gastrointestinal risks due to COX-2 suppression in healthy tissues [5] [8]. Researchers hypothesized that celecoxib's antitumor activity stemmed from COX-2-independent mechanisms. This led to the systematic modification of its structure, replacing the sulfonamide group (critical for COX-2 binding) with a 2-aminomethyl-acetamide moiety [5] [8]. The resulting compound, OSU-03012, lacks significant COX-2 inhibitory activity but exhibits substantially enhanced potency against diverse cancer types and infectious pathogens. Its development exemplifies drug repurposing through rational structural optimization [1] [6].
The molecular redesign of OSU-03012 focused on three key modifications to celecoxib's scaffold:
Table 1: Key Structural Modifications from Celecoxib to OSU-03012
Structural Feature | Celecoxib | OSU-03012 | Functional Consequence |
---|---|---|---|
C-3 Substituent | -CF₃ | -CF₃ | Maintains hydrophobic target interactions |
C-4 Substituent | -SO₂NH₂ | -NHC(O)CH₂NH₂ | Abolishes COX-2 binding; introduces hydrogen-bonding capacity |
C-5 Aryl Group | -C₆H₄-4-CH₃ | -Phenanthrenyl | Enhances planar stacking with enzyme pockets |
Molecular Weight | 381.4 g/mol | 460.5 g/mol | Increased steric bulk for selective targeting |
These modifications yielded a compound with a distinct target profile: OSU-03012 inhibits phosphoinositide-dependent kinase-1 (PDK-1) at IC₅₀ ≈ 3–5 µM and acetyl-CoA synthetase at sub-micromolar concentrations—mechanisms absent in celecoxib [6] [8]. Its phenanthrenyl group further enhanced membrane permeability and intracellular accumulation compared to celecoxib’s smaller tolyl group [5] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9